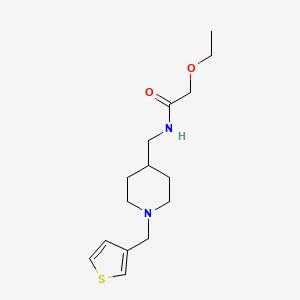

2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The molecule "2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide" is a complex organic compound featuring a piperidine and thiophene group, suggesting interest in pharmacological research. Organic compounds containing thiophene and piperidine rings are often synthesized for their potential bioactive properties, including acting as inhibitors or antagonists to certain biological pathways.

Synthesis Analysis

The synthesis of compounds similar to "2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide" involves multiple steps, including the functionalization of piperidine and thiophene groups, and coupling reactions to introduce the ethoxy and acetamide functionalities. These processes might involve reactions such as nucleophilic substitution, amidation, and alkylation. The choice of solvents, reagents, and conditions would depend on the desired selectivity and yield (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds containing piperidine and thiophene groups, similar to the compound , can be analyzed through spectroscopic methods such as NMR, IR, and mass spectrometry. These analyses can provide detailed information on the molecular framework, the electronic environment of atoms, and the presence of functional groups. Computational methods, like molecular docking studies, can offer insights into the molecule's potential interaction with biological targets (Barlow et al., 1991).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Molecular Docking

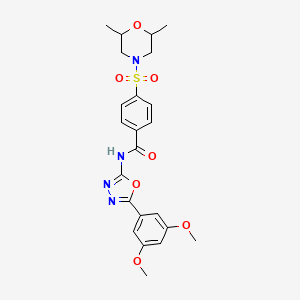

- Microwave-Assisted Synthesis : N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives were synthesized using both conventional and microwave-assisted protocols. This method highlighted the impact of reaction conditions on controlling reaction time and yield. The synthesized compounds demonstrated inhibition potential against various enzymes, underscoring their therapeutic potential (Virk et al., 2018).

Pharmacological Characterization

- κ-Opioid Receptor Antagonist : 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine was characterized as a novel κ-opioid receptor antagonist. It demonstrated high affinity for human, rat, and mouse κ-opioid receptors, showing potential for depression and addiction disorders treatment (Grimwood et al., 2011).

Molecular Studies

- Comparative Metabolism : A study on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes revealed distinct metabolic pathways, contributing to understanding the carcinogenicity of these compounds (Coleman et al., 2000).

- DNA and Protein Binding Studies : Novel paracetamol derivatives were synthesized, and their DNA-binding interactions with calf thymus DNA were studied, providing insights into the molecular interactions of these compounds (Raj, 2020).

Direcciones Futuras

The compound “2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide” could potentially be of interest in the development of new pharmaceuticals, given the known biological activity of many piperidine derivatives . Future research could explore its biological activity and potential applications in more detail.

Mecanismo De Acción

Target of Action

The compound contains a piperidine ring and a thiophene ring. Piperidine is a common motif in many pharmaceuticals and its derivatives have been studied for their affinity towards a variety of receptors in the body. Thiophene derivatives have been studied for their potential anti-inflammatory, antimicrobial, and anticancer activities .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs that contain piperidine are involved in modulating the activity of neurotransmitters, and thiophene derivatives have been implicated in various signaling pathways related to inflammation and cell proliferation .

Propiedades

IUPAC Name |

2-ethoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2S/c1-2-19-11-15(18)16-9-13-3-6-17(7-4-13)10-14-5-8-20-12-14/h5,8,12-13H,2-4,6-7,9-11H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRHTDPYHSXIHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1CCN(CC1)CC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone](/img/structure/B2488136.png)

![3,6-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2488137.png)

![2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2488138.png)

![3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2488139.png)

![N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2488146.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2488153.png)

![3-(2-fluorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488155.png)

![1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2488157.png)